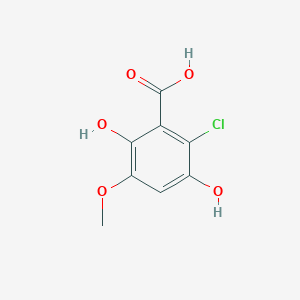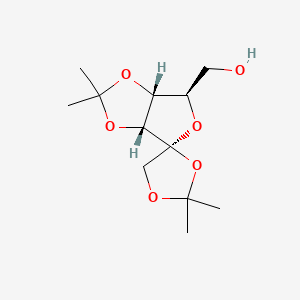![molecular formula C8H14ClNO4 B3261600 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 34573-36-9](/img/structure/B3261600.png)
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate
Vue d'ensemble
Description
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a chemical compound with the CAS Number: 34573-36-9 . It has a molecular weight of 223.66 . The IUPAC name for this compound is chloromethyl (tert-butoxycarbonyl)glycinate .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14ClNO4/c1-8(2,3)14-7(12)10-4-6(11)13-5-9/h4-5H2,1-3H3,(H,10,12) . This code represents the molecular structure of the compound.
Mécanisme D'action
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate acts as a carbonylating agent, which allows for the introduction of carbonyl groups into organic molecules. The carbonyl group is a functional group that is found in many biologically active molecules. The introduction of carbonyl groups can significantly alter the properties of the molecule, including its biological activity. This compound can also act as a protecting group for amino acids, which allows for the selective modification of specific amino acid residues in peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific molecule being synthesized. However, this compound has been shown to be non-toxic and has low reactivity towards biological molecules. This compound has been used in the synthesis of molecules with a wide range of biological activities, including antiviral, anticancer, and antibiotic activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is its versatility in the synthesis of various biologically active molecules. This compound is also relatively easy to synthesize and has a high yield. However, this compound can be expensive and difficult to handle due to its high reactivity towards water and other nucleophiles. This compound also requires careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for the use of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate in scientific research. One direction is the development of new and efficient synthesis methods for this compound. Another direction is the synthesis of new biologically active molecules using this compound as a key intermediate. This compound can also be used in the synthesis of new chiral compounds, which are important in the pharmaceutical industry. Additionally, this compound can be used in the development of new drug delivery systems, which can improve the efficacy and safety of current drugs.
Applications De Recherche Scientifique
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate has been widely used in the synthesis of various biologically active molecules, including amino acids, peptides, and nucleotides. It has been used in the synthesis of antiviral drugs, anticancer agents, and antibiotics. This compound is also used in the synthesis of chiral compounds, which are important in the pharmaceutical industry. This compound has been used as a key intermediate in the synthesis of complex molecules, including natural products and their derivatives.
Propriétés
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(12)10-4-6(11)13-5-9/h4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKNCLUXASETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34573-36-9 | |
| Record name | chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

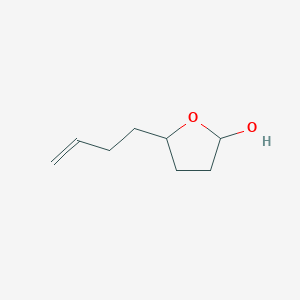
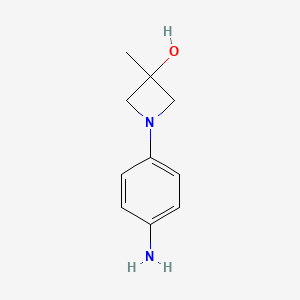
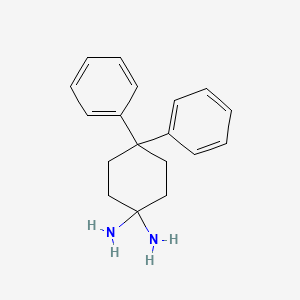
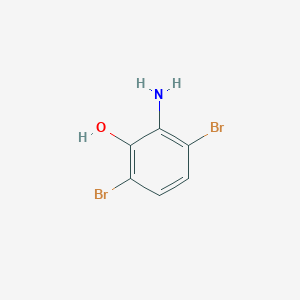
![[(2S,3S,4R,5R)-2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate](/img/structure/B3261564.png)
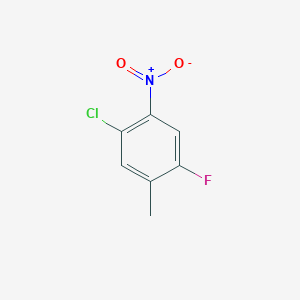
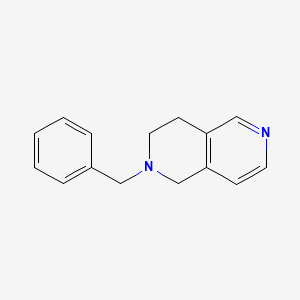
amine](/img/structure/B3261595.png)

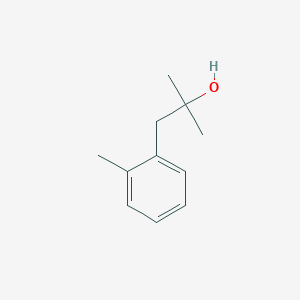
![[2-Bromo-4-(bromomethyl)phenyl]methanol](/img/structure/B3261613.png)

